2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(furan-2-YL)methylidene]acetohydrazide
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Overview
Description
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide is a synthetic organic compound characterized by its complex structure, which includes a bromo-chlorophenyl group, a furan ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 2-bromo-4-chloroaniline with ethyl chloroacetate to form the corresponding ester. This ester is then converted to the hydrazide by reaction with hydrazine hydrate.
Schiff Base Formation: The hydrazide is then reacted with furan-2-carbaldehyde under reflux conditions in the presence of an acid catalyst to form the Schiff base, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: Used as a probe to study enzyme mechanisms and interactions due to its unique structure.
Materials Science:
Mechanism of Action
The mechanism by which 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include those related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide
- 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(pyridin-2-YL)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(E)-(furan-2-YL)methylidene]acetohydrazide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity
Properties
Molecular Formula |
C13H11BrClN3O2 |
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Molecular Weight |
356.60 g/mol |
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C13H11BrClN3O2/c14-11-6-9(15)3-4-12(11)16-8-13(19)18-17-7-10-2-1-5-20-10/h1-7,16H,8H2,(H,18,19)/b17-7+ |
InChI Key |
ZBTIDOOZRHPWBW-REZTVBANSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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